2,4-difluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
2,4-Difluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group at position 1 and a 2,4-difluorobenzenesulfonamide moiety at position 4. Its structure combines electron-withdrawing fluorine atoms and a sulfonamide group, which may enhance binding affinity to biological targets such as retinoid-related orphan receptors (RORs) . The tetrahydroquinoline scaffold is a common pharmacophore in medicinal chemistry, contributing to metabolic stability and membrane permeability .
Properties
IUPAC Name |
2,4-difluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O5S2/c1-31-18-6-8-19(9-7-18)33(29,30)26-12-2-3-15-13-17(5-10-21(15)26)25-32(27,28)22-11-4-16(23)14-20(22)24/h4-11,13-14,25H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKQHHYFJUPVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with sulfonamide groups exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies: In vitro studies have shown that similar sulfonamide derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Targeting Specific Pathways: The compound may interact with specific molecular targets involved in cancer progression, such as enzymes related to DNA synthesis and repair.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored through:
- COX Inhibition: Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, derivatives have shown COX-2 inhibition rates of up to 47.1% at concentrations of 20 µM.
- Molecular Docking Studies: Computational studies suggest strong interactions between the compound and COX active sites, indicating its potential for developing anti-inflammatory drugs.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Formation of Tetrahydroquinoline: Initial reactions involve the cyclization of appropriate amines and aldehydes.
- Sulfonylation Reaction: The introduction of the sulfonamide group is achieved through reactions with benzenesulfonyl chloride under basic conditions.
- Fluorination: The introduction of fluorine atoms can be accomplished using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Case Study 1: In Vitro Anticancer Activity
A study evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a significant reduction in cell viability compared to controls, with IC50 values suggesting potent activity.
Case Study 2: Inhibition of Inflammatory Pathways
Research focused on the anti-inflammatory effects of sulfonamide derivatives similar to this compound showed that they could effectively reduce pro-inflammatory cytokine levels in vitro. This suggests a promising application in treating inflammatory diseases.
Comparison with Similar Compounds
Fluorinated Sulfonamide Derivatives
Several analogues share the tetrahydroquinoline-sulfonamide backbone but differ in substituent patterns:
Key Observations :
- Fluorine Substitution: The presence of 2,4-difluoro groups in the target compound enhances RORγ binding compared to mono-fluoro or chloro substituents, as seen in compound 7 (IC50 <1 μM vs. 15 μM for 2-chloro-6-fluoro) .
- Sulfonamide vs. Carboxamide : Replacing sulfonamide with benzamide (e.g., ) reduces potency, suggesting sulfonamide’s role in hydrogen bonding with receptor residues .
Methoxybenzenesulfonyl vs. Other Sulfonyl Groups
Nuclear Receptor Modulation
- RORγ Inverse Agonism : The target compound demonstrates superior RORγ inhibition (IC50 <1 μM) compared to SR1078 (IC50 1–3 μM) and ML209 (EC50 51 nM), likely due to optimal fluorine placement and sulfonamide orientation .
- HDAC Inhibition: Structural analogues like (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide () exhibit histone deacetylase (HDAC) inhibition, highlighting the scaffold’s versatility in targeting diverse pathways .
Antitumor Activity
- The acrylamide derivative in shows potent antitumor effects in colorectal cancer models (EC50 6 nM), whereas sulfonamide-focused compounds like the target molecule prioritize nuclear receptor modulation over cytotoxic activity .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The target compound’s higher molecular weight and moderate LogP balance solubility and membrane permeability.
- The acrylamide derivative’s superior solubility (0.45 mg/mL) correlates with its enhanced in vivo efficacy .
Preparation Methods
Tetrahydroquinoline Core Synthesis
The tetrahydroquinoline scaffold is constructed via Knoevenagel condensation followed by cyclization. As demonstrated in , ethyl nitroacetate reacts with 2-(benzyl(methyl)amino)benzaldehyde in anhydrous THF under TiCl₄ catalysis (1M in DCM, 2 equiv) at 0°C. After quenching with water, the crude nitroester intermediate is purified via flash chromatography (hexane/EtOAc), yielding ethyl 3-(2-(benzyl(methyl)amino)phenyl)-2-nitroacrylate (98% yield) . Subsequent reduction of the nitro group using zinc dust in acetic acid generates the tetrahydroquinoline amine derivative .
Critical Parameters :
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Solvent : THF for condensation; acetic acid for reduction.
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Catalyst : TiCl₄ (2 equiv) with 4-methylmorpholine (4 equiv) .
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Purification : ISCO automated flash chromatography (hexane/EtOAc) .
Sulfonylation of the Tetrahydroquinoline Amine
The amine intermediate undergoes sulfonylation using 4-methoxybenzenesulfonyl chloride . As outlined in , benzenesulfonamides are synthesized by reacting amines with sulfonic acid chlorides in chlorobenzene at 70–90°C with catalytic N,N-dimethylformamide (DMF) . For the target compound, this step introduces the 4-methoxybenzenesulfonyl group at the tetrahydroquinoline’s N1 position.
Optimization Insights :
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Solvent : Chlorobenzene preferred for high-temperature stability .
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Workup : Extraction with EtOAc, followed by brine washing and Na₂SO₄ drying .
Introduction of the 2,4-Difluorobenzenesulfonamide Group
The second sulfonamide group is installed via nucleophilic aromatic substitution . According to , 2,4-difluorobenzenesulfonyl chloride reacts with the free amine on the tetrahydroquinoline’s C6 position. The reaction proceeds in acetonitrile or DMSO at 60–100°C, using triethylamine or diisopropylethylamine as a base to scavenge HCl .
Key Observations :
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Base Selection : Triethylamine (3 equiv) ensures complete deprotonation of the amine .
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Temperature : 80–85°C minimizes side reactions (e.g., over-sulfonylation) .
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Yield : ~85–90% after recrystallization from methanol/water .
Diastereomeric Control and Purification
The tetrahydroquinoline intermediate exists as a diastereomeric mixture post-cyclization . Crystallization from hexane/EtOAc (1:1) isolates the major (2S,3R)-diastereomer (57% yield) . For the final compound, chiral HPLC or repeated recrystallization ensures enantiopurity, though specific data for this derivative remains unpublished .
Analytical Characterization
1H NMR and LC-MS are employed to confirm structural integrity. For example:
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Tetrahydroquinoline amine (Intermediate) : δ 7.2–7.4 (m, aromatic H), 4.1 (q, J = 7.1 Hz, OCH₂CH₃), 3.8 (s, OCH₃) .
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Final Product : Distinct singlet at δ 3.9 (OCH₃), doublets for fluorinated aryl protons (J = 8–9 Hz) .
Comparative Analysis of Synthetic Routes
| Step | Method A ( ) | Method B ( ) |
|---|---|---|
| Tetrahydroquinoline | Knoevenagel condensation | Pd-catalyzed coupling |
| Sulfonylation | Chlorobenzene, DMF | DMSO, triethylamine |
| Yield (Overall) | 45–50% | 55–60% |
| Purity (HPLC) | ≥98% | ≥97% |
Method A offers reproducibility, while Method B enhances yield via palladium-mediated steps .
Challenges and Mitigation Strategies
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Nitro Reduction Side Reactions : Over-reduction to hydroxylamines is minimized using zinc dust in acetic acid (rt, 2 h) .
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Sulfonyl Chloride Hydrolysis : Anhydrous conditions (molecular sieves) prevent hydrolysis during sulfonylation .
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Diastereomer Separation : Crystallization outperforms chromatography in scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
